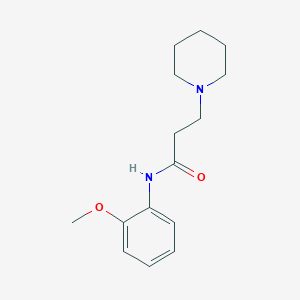

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a highly potent drug that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance and is only available by prescription. In

Mechanism of Action

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide acts on the mu-opioid receptor in the brain and spinal cord. It binds to the receptor and activates the downstream signaling pathway, which results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release leads to the analgesic effects of this compound.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects. It is a potent analgesic that is used for pain management. This compound also has sedative effects and can induce anesthesia. This compound can cause respiratory depression, which is a potentially life-threatening side effect. This compound also has cardiovascular effects, including hypotension and bradycardia.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics. Its potency allows for precise dosing and its rapid onset of action makes it useful for studying acute effects. However, this compound is a controlled substance and requires special handling and storage. It also has a narrow therapeutic window and can cause respiratory depression, which limits its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide. One area of research is the development of new opioid-based therapeutics that have fewer side effects than this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, there is a need for research on the abuse potential of this compound and strategies for reducing its misuse. Finally, there is a need for research on the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly.

Conclusion:

This compound is a synthetic opioid that is used for pain management. Its potency and rapid onset of action make it a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics. However, this compound is a controlled substance that requires special handling and storage, and can cause respiratory depression, which limits its use in certain experiments. There are a number of future directions for research on this compound, including the development of new opioid-based therapeutics and investigation of the long-term effects of this compound on the brain and behavior.

Synthesis Methods

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is synthesized from N-phenethyl-4-piperidone. The synthesis method involves the reduction of N-phenethyl-4-piperidone with sodium borohydride to form N-phenethyl-4-piperidinol. The N-phenethyl-4-piperidinol is then reacted with 2-methoxyphenyl magnesium bromide to form N-(2-methoxyphenyl)-N-phenethyl-4-piperidinol. The final step involves the reaction of N-(2-methoxyphenyl)-N-phenethyl-4-piperidinol with propionyl chloride to form this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(piperidin-1-yl)propanamide is used in scientific research for its potent analgesic effects. It is commonly used in animal studies to induce anesthesia and for pain management. This compound is also used in human studies to investigate the effects of opioids on the brain and behavior. This compound is a valuable tool in scientific research for studying the mechanisms of opioid action and for developing new opioid-based therapeutics.

properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C15H22N2O2/c1-19-14-8-4-3-7-13(14)16-15(18)9-12-17-10-5-2-6-11-17/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,16,18) |

InChI Key |

KZRMTWIQQIOALX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CCN2CCCCC2 |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)

![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)

![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

methanone](/img/structure/B249096.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)